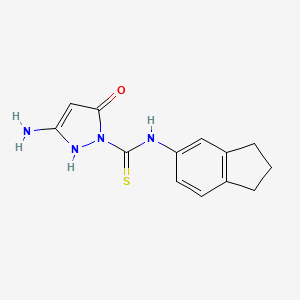
EP3 antagonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EP3 antagonist 6 is a potent and selective antagonist of the prostaglandin E2 receptor 3 (EP3 receptor). This compound has shown significant potential in various scientific research fields, particularly in the study of prostaglandin-mediated physiological and pathological processes. This compound is known for its ability to inhibit prostaglandin E2-induced uterine contractions in pregnant rats .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 6 involves the preparation of 3-(2-aminocarbonylphenyl)propanoic acid analogs. The synthetic route includes several steps, such as the formation of intermediate compounds through various chemical reactions, including amide bond formation and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
EP3 antagonist 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
EP3 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of prostaglandin-mediated reactions and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of EP3 receptors in various biological processes, such as inflammation, fever, and cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin receptors.
作用機序
EP3 antagonist 6 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting the action of prostaglandin E2. This inhibition leads to a decrease in intracellular calcium levels and cyclic adenosine monophosphate (cAMP) production, which in turn affects various cellular processes such as inflammation, smooth muscle contraction, and cell proliferation .
類似化合物との比較
EP3 antagonist 6 is unique in its high selectivity and potency for the EP3 receptor. Similar compounds include:
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of prostaglandin E2 and its receptors in various physiological and pathological processes. Its unique properties and wide range of applications make it a significant tool in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C31H37NO4 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
3-[2-[[(1R)-1-(3,5-dimethylphenyl)-3-methylbutyl]carbamoyl]-4-[(2-methylphenoxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H37NO4/c1-20(2)14-28(26-16-21(3)15-22(4)17-26)32-31(35)27-18-24(10-11-25(27)12-13-30(33)34)19-36-29-9-7-6-8-23(29)5/h6-11,15-18,20,28H,12-14,19H2,1-5H3,(H,32,35)(H,33,34)/t28-/m1/s1 |
InChIキー |
PUQCPIMXFYPCIE-MUUNZHRXSA-N |
異性体SMILES |
CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)N[C@H](CC(C)C)C3=CC(=CC(=C3)C)C |
正規SMILES |
CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)NC(CC(C)C)C3=CC(=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


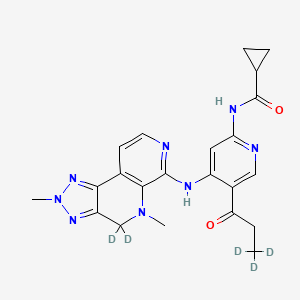
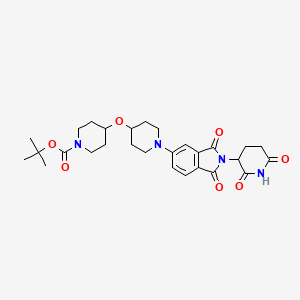
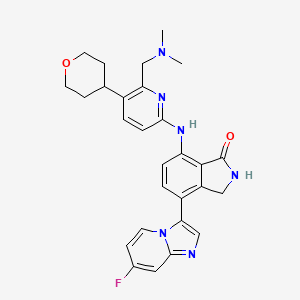
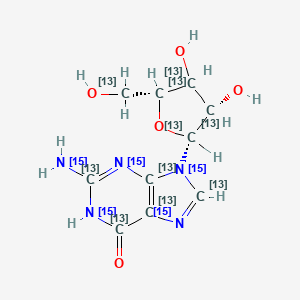
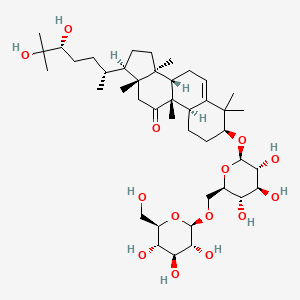
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

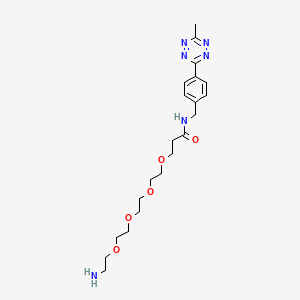


![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)

